methyl 4-{[(4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetyl]amino}benzoate
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Overview
Description
Methyl 4-{[(4-oxo1benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetyl]amino}benzoate is a complex organic compound with a unique structure that combines benzothiophene and pyrimidine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-{[(4-oxo1benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetyl]amino}benzoate typically involves multi-step organic reactionsThe final step involves the acylation of the amino group with methyl 4-aminobenzoate under specific conditions, such as the use of acetic anhydride and a base like pyridine .
Industrial Production Methods
large-scale synthesis would require optimization of reaction conditions to ensure high yield and purity, possibly involving continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-{[(4-oxo1benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetyl]amino}benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce halogens or alkyl groups onto the aromatic rings .
Scientific Research Applications
Methyl 4-{[(4-oxo1benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetyl]amino}benzoate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound’s structure suggests potential biological activity, making it a candidate for drug discovery and development.
Medicine: Research into its pharmacological properties could lead to new therapeutic agents, particularly in the treatment of diseases where benzothiophene and pyrimidine derivatives are effective.
Mechanism of Action
The mechanism of action of methyl 4-{[(4-oxo1benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetyl]amino}benzoate is not fully understood, but it likely involves interactions with specific molecular targets, such as enzymes or receptors. The benzothiophene and pyrimidine moieties may contribute to binding affinity and specificity, influencing various biological pathways .
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-{[(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetyl)amino]benzoate
- Methyl 4-{[(4-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetyl)amino]benzoate
- Methyl 4-{[(4-ethoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro 1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetyl)amino]benzoate
Uniqueness
Methyl 4-{[(4-oxo1benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetyl]amino}benzoate is unique due to its specific combination of benzothiophene and pyrimidine rings, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
methyl 4-[[2-(4-oxo-[1]benzothiolo[3,2-d]pyrimidin-3-yl)acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O4S/c1-27-20(26)12-6-8-13(9-7-12)22-16(24)10-23-11-21-17-14-4-2-3-5-15(14)28-18(17)19(23)25/h2-9,11H,10H2,1H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAHNTNKFADNIOS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)SC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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